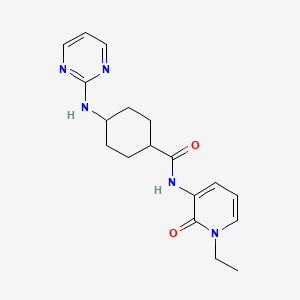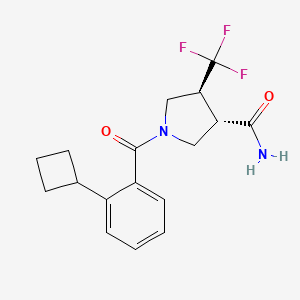![molecular formula C20H27N3O2 B7348084 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide](/img/structure/B7348084.png)
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in a variety of studies, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of dopamine, a neurotransmitter that is involved in reward and motivation. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. It has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders, which may make it a useful tool for drug development. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, including further studies on its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders. Additionally, research could be conducted to further elucidate the mechanisms of action of this compound and its effects on downstream signaling pathways. Finally, research could be conducted to develop new compounds based on the structure of this compound that may have even greater affinity for the dopamine D2 receptor and potential therapeutic effects.
Synthesemethoden
The synthesis of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves several steps, including the reaction of 2-methylbutan-2-ol with thionyl chloride to form 2-chloro-2-methylbutane. This compound is then reacted with N-(2-hydroxyethyl)benzamide to form the intermediate product, which is subsequently reacted with (2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in a variety of neurological processes, including reward, motivation, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-20(2,3)16-9-7-6-8-15(16)19(24)22-17-10-11-25-18(17)14-12-21-23(4)13-14/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,22,24)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQFJSCNYIAPF-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)NC2CCOC2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)N[C@@H]2CCO[C@H]2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarbonyl]-2-oxopiperazin-1-yl]acetamide](/img/structure/B7348004.png)

![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![6-cyclopropyl-N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7348042.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-3,4-dihydro-1H-isochromene-5-carboxamide](/img/structure/B7348047.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)
![N-(3-hydroxy-3-methylcyclobutyl)-2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetamide](/img/structure/B7348057.png)
![(2R,3R)-N-[(2-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348068.png)
![N-[(2R)-3-cyclobutyl-1-oxo-1-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propan-2-yl]acetamide](/img/structure/B7348073.png)

![6,7-dimethyl-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7348078.png)
![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348103.png)